molecular formula C16H24N2OS B5162644 N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Numéro de catalogue B5162644
Poids moléculaire: 292.4 g/mol
Clé InChI: OYTGCZXIKASLDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as TBOA, is a potent non-transportable blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegeneration. TBOA has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.

Mécanisme D'action

TBOA acts as a non-transportable blocker of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide by binding to the substrate-binding site of the transporter and preventing the uptake of glutamate into the presynaptic neuron or glial cell. TBOA has been shown to have a higher affinity for EAAT3 and EAAT4 than for EAAT1, EAAT2, and EAAT5, and to induce a slow, irreversible inhibition of the transporter. TBOA has also been shown to have a partial agonist activity at the kainate receptor, a subtype of glutamate receptor, and to modulate the activity of other ion channels and transporters.
Biochemical and Physiological Effects:
TBOA has been shown to increase the extracellular concentration of glutamate in the brain, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to induce epileptiform activity in vitro and in vivo, and to cause seizures and neuronal death in animal models. TBOA has been shown to have a neuroprotective effect in some models of ischemia and traumatic brain injury, possibly by reducing the uptake of glutamate into damaged neurons and glial cells. TBOA has also been shown to modulate the activity of other neurotransmitters, such as GABA and dopamine, and to affect the behavior of animals in some paradigms.

Avantages Et Limitations Des Expériences En Laboratoire

TBOA has several advantages as a research tool, including its high potency, selectivity, and non-transportable nature. TBOA can be used to block all five subtypes of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, which allows for the investigation of their individual and combined roles in synaptic transmission and plasticity. TBOA can also be used to induce epileptiform activity in vitro and in vivo, which allows for the investigation of the mechanisms underlying epilepsy and the development of antiepileptic drugs. However, TBOA has several limitations as a research tool, including its potential toxicity and off-target effects, its irreversible inhibition of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and its partial agonist activity at the kainate receptor.

Orientations Futures

There are several future directions for research on TBOA and EAAT inhibitors, including the development of more potent and selective compounds, the investigation of their therapeutic potential in neurological disorders, and the elucidation of their mechanisms of action and off-target effects. TBOA and other EAAT inhibitors may also be useful as research tools in other areas of neuroscience, such as learning and memory, addiction, and neurodegeneration. Further studies are needed to determine the optimal dosing and administration of TBOA and other EAAT inhibitors, and to assess their safety and efficacy in preclinical and clinical trials.

Méthodes De Synthèse

TBOA can be synthesized in several ways, but the most common method involves the reaction of 2-(1-piperidinyl)ethylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator, such as 1-hydroxybenzotriazole (HOBt), in a suitable solvent, such as dichloromethane or dimethylformamide. The resulting TBOA product can be purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

TBOA has been widely used as a research tool to investigate the role of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in synaptic transmission and plasticity. It has been shown to block all five subtypes of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, with varying potency, and to increase the extracellular concentration of glutamate in the brain. TBOA has also been used to induce epileptiform activity in vitro and in vivo, and to study the effects of glutamate dysregulation on neuronal excitability and survival. In addition, TBOA has been used to investigate the potential therapeutic applications of EAAT inhibitors in neurological disorders, such as epilepsy, stroke, and traumatic brain injury.

Propriétés

IUPAC Name

N-(2-piperidin-1-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c19-16(17-8-11-18-9-4-1-5-10-18)15-12-13-6-2-3-7-14(13)20-15/h12H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGCZXIKASLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.